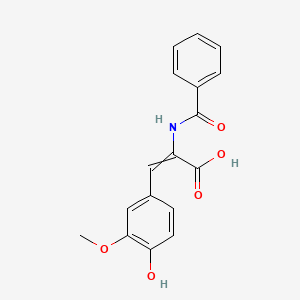![molecular formula C11H14O2 B8632963 3[S]-Phenylvaleric acid](/img/structure/B8632963.png)
3[S]-Phenylvaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Phenylpentanoic acid is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to the third carbon of a pentanoic acid chain. Its unique structure makes it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylpentanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of 3-phenylpent-2-enoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of (S)-3-Phenylpentanoic acid often employs similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of 3-phenylpentanoic ketone or aldehyde.
Reduction: Formation of 3-phenylpentanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(S)-3-Phenylpentanoic acid finds applications in various scientific research fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role as a potential ligand for biological receptors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-Phenylpentanoic acid involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.
Comparación Con Compuestos Similares
- 3-Phenylpropanoic acid
- 3-Phenylbutanoic acid
- 3-Phenylhexanoic acid
Comparison: (S)-3-Phenylpentanoic acid is unique due to its specific chain length and chiral nature. Compared to 3-Phenylpropanoic acid and 3-Phenylbutanoic acid, it has a longer carbon chain, which can influence its physical and chemical properties. The presence of the chiral center also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral studies.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(3S)-3-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
NJEKDDOCPZKREE-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](CC(=O)O)C1=CC=CC=C1 |
SMILES canónico |
CCC(CC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(methoxycarbonyl)phenyl] butanedioate](/img/structure/B8632893.png)



![3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8632911.png)


![N-[(1R)-1-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B8632929.png)

![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]-N'-phenylurea](/img/structure/B8632950.png)



